(5-Methyl-6-morpholinopyridin-3-yl)boronic acid
Overview
Description
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a versatile organoboron compound with the molecular formula C10H15BN2O3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.
Formation of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions using boron reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Alcohols and Amines: Formed through reduction reactions.
Scientific Research Applications
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable carbon-boron bonds, which facilitates its use in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Morpholinylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridine ring.
6-Methylpyridin-3-ylboronic Acid: Similar in structure but without the morpholine ring.
Uniqueness
(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is unique due to its combination of a pyridine ring, a methyl group, and a morpholine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656500 | |
Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-85-7 | |
Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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